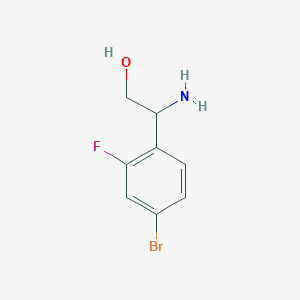

2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol

Description

2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol is a halogenated amino alcohol with the molecular formula C₈H₁₀BrClFNO in its hydrochloride form (BD02138952) . Structurally, it features a bromine atom at the para position and a fluorine atom at the ortho position on the aromatic ring, attached to an ethan-1-ol backbone with an amino group at the β-carbon. This compound is commercially available in various quantities (250 mg to 1g) with a purity of ≥95% . Its halogen substituents confer strong electron-withdrawing effects, which may influence its reactivity and applications in organic synthesis, particularly in heterocycle formation .

Properties

IUPAC Name |

2-amino-2-(4-bromo-2-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJWPPAAQIQVCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with nitromethane in the presence of a base to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The nitro group in the intermediate can be reduced to an amino group.

Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

Oxidation: Formation of 2-(4-bromo-2-fluorophenyl)acetaldehyde or 2-(4-bromo-2-fluorophenyl)acetone.

Reduction: Formation of this compound from the nitro intermediate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol exhibits various biological activities, making it a subject of interest for drug development. Its ability to interact with specific molecular targets allows it to modulate biological pathways effectively.

Key Biological Applications:

- Antimicrobial Properties: Studies have shown that the compound possesses antimicrobial activity, which could be beneficial in developing new antibiotics.

- Anticancer Potential: Research is ongoing to evaluate its efficacy against various cancer cell lines, with preliminary results indicating promising activity.

Applications in Medicinal Chemistry

The compound's structural characteristics make it suitable for various applications in medicinal chemistry:

- Drug Development: Its interaction with enzymes and receptors is crucial for understanding its mechanism of action, which is essential for developing new therapeutic agents.

- Pharmaceutical Intermediate: It serves as an intermediate in synthesizing more complex pharmaceutical compounds, aiding in the discovery of novel drugs .

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibition zones compared to control substances, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell proliferation at specific concentrations. Further research focused on elucidating the underlying mechanisms involved in its anticancer effects .

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromo and fluoro groups can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

Amino alcohols with halogenated aryl groups are critical intermediates in synthesizing oxazoles and other heterocycles. Key comparisons include:

*Free base formula: C₈H₉BrFNO.

Key Insight : Electron-withdrawing groups (e.g., Br, F) at the para position significantly improve reaction efficiency in heterocycle synthesis compared to electron-donating groups (e.g., CH₃) . Ortho-substitution (e.g., Cl at C2) may sterically hinder reactions, reducing yields .

Positional Isomerism and Stereochemistry

Positional isomers and enantiomers exhibit distinct properties:

- (r)-2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol (CAS 1213018-30-4): Bromo at C3 and fluoro at C4 alter electronic distribution and steric interactions compared to the target compound. No yield data reported, but stereochemistry (R-configuration) could influence chiral recognition in pharmaceutical applications .

Trifluoromethyl-Substituted Analogs

Trifluoromethyl (CF₃) groups introduce stronger electron-withdrawing effects:

However, increased steric bulk may complicate regioselectivity .

Structural Derivatives with Modified Backbones

- 2-{[(3-bromo-4-fluorophenyl)methyl]amino}ethan-1-ol (CAS 1152542-79-4): Features a benzylamino-ethanol structure (C₉H₁₁BrFNO). The absence of a β-amino group alters hydrogen-bonding capacity and reactivity compared to the target compound .

Biological Activity

2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol, a chiral compound with the molecular formula CHBrFNO, is notable for its unique structural characteristics, which include an amino group, a hydroxyl group, and halogen substituents (bromine and fluorine) on a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity. The presence of both bromine and fluorine atoms, along with the amino and hydroxyl groups, enhances its reactivity and ability to interact with various biological targets.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHBrFNO | Contains both bromine and fluorine; potential for diverse interactions |

| 2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one | C9H10BrFNO | Lacks hydroxyl group; different reactivity profile |

| 3-Bromo-4-fluoroaniline | C6H5BrFNH2 | Simpler structure; serves different synthetic purposes |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains. The compound's mechanism of action involves binding to specific enzymes or receptors, which alters their activity and leads to antibacterial effects.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies utilizing cell lines such as HEPG2 (liver carcinoma) have demonstrated that this compound can induce cytotoxic effects. Dose-response assays have been employed to determine the concentration required for a 50% reduction in cell viability (IC50), providing insights into its potential as an anticancer drug . The structural characteristics of this compound allow it to interact with cellular pathways involved in cancer progression, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted the compound's ability to inhibit growth effectively. The results indicated that modifications in the halogen substituents could enhance or reduce antibacterial activity.

- Cytotoxicity Assessment : In vitro studies on liver carcinoma cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The IC50 values were derived from multiple experiments, establishing a correlation between structure and biological activity .

- Mechanistic Insights : Investigations into the mechanism of action have shown that the compound can modulate enzyme activities crucial for bacterial survival and cancer cell proliferation. This modulation is attributed to its ability to bind selectively to active sites on target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.